molecular formula C13H18ClNO B1440255 [1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride CAS No. 1197742-01-0

[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride

Cat. No.: B1440255
CAS No.: 1197742-01-0
M. Wt: 239.74 g/mol
InChI Key: FCHABWOYALRPRM-UHFFFAOYSA-N
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Description

Historical Context of Benzofuran Derivatives in Chemical Research

The historical development of benzofuran chemistry traces its origins to the pioneering work of Perkin in 1870, who achieved the first successful synthesis of the benzofuran ring system. This foundational achievement established benzofuran as a fundamental heterocyclic structure that would subsequently find extensive applications across diverse fields of chemical research. The early recognition of benzofuran's synthetic accessibility and structural versatility prompted sustained investigation into its chemical properties and potential applications throughout the late nineteenth and early twentieth centuries.

The evolution of benzofuran synthetic methodology has been marked by significant methodological advances spanning multiple decades. Historical synthetic approaches initially relied on relatively harsh reaction conditions and limited substrate scope, but progressive refinements in catalytic systems and reaction design have expanded the accessibility of complex benzofuran architectures. The development of transition metal-catalyzed approaches, including palladium-mediated cyclization reactions, rhodium-catalyzed coupling processes, and copper-promoted cyclization strategies, has revolutionized the field by enabling efficient construction of substituted benzofuran derivatives under mild reaction conditions.

Contemporary synthetic methodologies for benzofuran construction demonstrate remarkable diversity in both strategic approach and mechanistic pathway. Lewis acid-catalyzed cyclization reactions have emerged as particularly valuable tools for accessing complex benzofuran scaffolds, while visible-light-mediated catalytic processes represent cutting-edge developments in sustainable synthetic chemistry. Base-catalyzed synthetic routes have also contributed significantly to the benzofuran synthetic toolkit, offering complementary reactivity patterns and substrate compatibility profiles that expand the overall synthetic landscape.

The historical trajectory of benzofuran research has been characterized by increasing sophistication in both synthetic strategy and mechanistic understanding. Early investigations focused primarily on establishing basic synthetic accessibility, while contemporary research emphasizes precision in stereochemical control, functional group compatibility, and reaction efficiency. This progression reflects broader trends in organic chemistry toward more sustainable, selective, and practical synthetic methodologies.

Position of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride in Contemporary Chemical Science

The compound 1-(1-Benzofuran-2-yl)ethylamine hydrochloride occupies a distinctive position within contemporary chemical science as a representative example of structurally complex benzofuran-derived amines with potential pharmacological significance. The molecular architecture of this compound integrates the benzofuran heterocyclic core with carefully positioned aliphatic amine functionality, resulting in a structure that exemplifies modern approaches to bioactive molecule design. The systematic name N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine hydrochloride reflects the precise stereochemical and connectivity relationships that define this compound's three-dimensional structure.

Current research applications of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride encompass multiple domains of contemporary chemical investigation. The compound has been identified as a target molecule in studies investigating receptor binding activities, particularly in relation to serotonin and norepinephrine transporter systems. These investigations reveal specific binding affinities with half-maximal inhibitory concentration values of 0.72 micromolar for serotonin transporter systems, 0.56 micromolar for norepinephrine transporter systems, and 4.9 micromolar for dopamine transporter systems, establishing quantitative structure-activity relationships that inform ongoing drug discovery efforts.

The structural features of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride that contribute to its contemporary scientific relevance include the presence of defined stereochemical centers and the specific spatial arrangement of functional groups. The compound exists as a racemic mixture with one undefined stereocenter, providing opportunities for chiral resolution studies and enantioselective synthesis development. The topological polar surface area of 25.2 square angstroms and the presence of two hydrogen bond donor sites and two hydrogen bond acceptor sites contribute to the compound's physicochemical profile and potential biological interactions.

Modern analytical characterization of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride employs sophisticated spectroscopic and computational methods to establish comprehensive property profiles. The compound's exact mass of 239.1076919 Daltons and its specific InChI key FCHABWOYALRPRM-UHFFFAOYSA-N provide unambiguous molecular identification parameters that facilitate database searches and cross-referencing across multiple research platforms. These standardized identification systems enable seamless integration of research findings across different laboratories and research groups investigating related benzofuran derivatives.

Table 1: Molecular Properties of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride

Property Value Reference
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
Exact Mass 239.1076919 Da
Topological Polar Surface Area 25.2 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 4
Heavy Atom Count 16

Scientific Relevance and Research Justification

The scientific relevance of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride derives from its embodiment of key structural motifs that are prevalent throughout medicinally active benzofuran derivatives. Benzofuran-containing compounds have demonstrated extensive biological activities including antidepressant, anticancer, antiviral, antifungal, antioxidant, and antipsychotic properties, establishing this heterocyclic framework as a privileged scaffold in pharmaceutical research. The specific structural features present in 1-(1-Benzofuran-2-yl)ethylamine hydrochloride contribute to its position as a representative compound for understanding structure-activity relationships within this important chemical class.

Research justification for investigating 1-(1-Benzofuran-2-yl)ethylamine hydrochloride encompasses multiple dimensions of contemporary chemical science. The compound serves as a model system for understanding the fundamental principles governing benzofuran reactivity, particularly in the context of synthetic transformations involving the benzofuran core and adjacent functional groups. The presence of both aromatic and aliphatic amine functionality provides opportunities to investigate diverse chemical transformations and to develop new synthetic methodologies that could be broadly applicable to related structural systems.

The pharmacological relevance of benzofuran derivatives extends beyond their direct therapeutic applications to include their roles as molecular probes for biological system investigation. Compounds such as 1-(1-Benzofuran-2-yl)ethylamine hydrochloride contribute to fundamental understanding of receptor binding mechanisms, enzyme inhibition pathways, and cellular signaling processes. The quantitative binding data available for this compound, including specific inhibitory concentration values against multiple transporter systems, provides valuable benchmarks for comparative structure-activity relationship studies and computational modeling efforts.

Contemporary research directions involving benzofuran-derived compounds reflect broader trends toward precision medicine and targeted therapeutic intervention. The structural diversity accessible through benzofuran chemistry enables systematic exploration of chemical space around biologically active leads, facilitating optimization of pharmacological properties while maintaining essential structural features. 1-(1-Benzofuran-2-yl)ethylamine hydrochloride exemplifies this approach by providing a well-defined molecular framework that can serve as a starting point for further structural elaboration and biological evaluation.

Table 2: Biological Activity Profile of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride

Target System Activity Type Potency Value Units Reference
Serotonin Transporter (SLC6A4) Inhibition 0.72 μM (IC50)
Norepinephrine Transporter (SLC6A2) Inhibition 0.56 μM (IC50)
Dopamine Transporter (SLC6A3) Inhibition 4.9 μM (IC50)

The integration of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride into broader research programs investigating benzofuran chemistry reflects the compound's utility as both a synthetic target and a biological probe. The synthetic challenges associated with constructing the specific substitution pattern present in this compound provide opportunities to develop and validate new synthetic methodologies that could find broader application in pharmaceutical chemistry. Similarly, the biological activity profile of this compound contributes to ongoing efforts to understand the molecular basis of receptor selectivity and binding affinity within the benzofuran structural class.

Recent developments in benzofuran synthesis methodology, including advances in catalytic cyclization processes and stereoselective synthetic approaches, have enhanced the accessibility of compounds such as 1-(1-Benzofuran-2-yl)ethylamine hydrochloride. These methodological improvements enable more efficient preparation of target compounds for biological evaluation, accelerating the pace of structure-activity relationship studies and facilitating the exploration of larger chemical libraries based on the benzofuran scaffold. The continued evolution of synthetic methodology in this area promises to expand further the chemical space accessible for investigation and optimization.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-3-8-14-10(2)13-9-11-6-4-5-7-12(11)15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHABWOYALRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride is a synthetic compound with a unique structure that includes a benzofuran moiety. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine due to its potential pharmacological properties and applications in drug development.

Chemical Synthesis

The synthesis of 1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride involves several key steps:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones and aldehydes.
  • Alkylation : The ethyl group is introduced using ethyl halides and a base like potassium carbonate.
  • Reductive Amination : The propyl amine group is added via reductive amination with propylamine in the presence of a reducing agent.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemistry

In chemical research, 1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its distinct structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. This compound's versatility makes it suitable for various chemical transformations.

Biologically, this compound has been investigated for its potential pharmacological properties. Studies indicate that it may exhibit activity against certain bacterial and viral pathogens, positioning it as a candidate for drug development. Its mechanism of action involves interactions with biological targets such as enzymes and receptors, which could lead to therapeutic applications .

Medical Applications

In the medical field, derivatives of benzofuran compounds have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. 1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride could act as a lead compound for developing new therapeutic agents targeting these diseases. Its structural features allow it to intercalate with DNA or bind to enzyme active sites, enhancing its potential efficacy in medicinal chemistry .

Industrial Applications

Industrially, this compound can be utilized in producing polymers and dyes. Its specific structural properties make it suitable for incorporation into materials designed for particular electronic or optical characteristics. This application highlights the compound's versatility beyond medicinal uses .

Case Studies and Research Findings

StudyFocusFindings
Study on Antibacterial Activity Evaluated the antibacterial properties of benzofuran derivativesFound that certain derivatives exhibited significant activity against bacterial strains, suggesting potential therapeutic applications .
Pharmacological Evaluation Investigated the pharmacological effects of 1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochlorideDemonstrated interaction with specific receptors, indicating its role as a potential drug candidate .
Synthetic Methodology Development Explored new synthetic routes for benzofuran compoundsDeveloped efficient methods for synthesizing related compounds, expanding the toolkit for medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Benzofuran vs.
  • Chiral vs. Non-chiral: The (1R)-isopropylphenyl analog () exhibits stereochemical specificity, likely influencing receptor binding kinetics absent in the non-chiral benzofuran derivative .
  • Heterocyclic Complexity: Fluoxetine’s trifluoromethylphenoxy group and Nortriptyline’s tricyclic system demonstrate how bulkier or electronegative substituents alter pharmacokinetics (e.g., half-life, metabolic resistance) compared to the benzofuran-based compound .

Pharmacological Activity

  • Target Selectivity: The benzofuran derivative’s oxygen atom may engage in hydrogen bonding with serotonin or dopamine receptors, analogous to Fluoxetine’s phenoxy interactions with serotonin transporters (SERT) . However, its lack of a CF₃ group (as in Fluoxetine) may reduce binding affinity but mitigate off-target effects .
  • CNS Penetration: Nortriptyline’s tricyclic structure enhances blood-brain barrier penetration due to high lipophilicity, whereas the benzofuran compound’s moderate polarity may limit CNS bioavailability unless formulated with absorption enhancers .
  • Amino-Alcohol Comparisons: highlights that hydroxyl-containing analogs (e.g., α-hydroxy-α-p-tolyl-γ-propylamine) exhibit adrenergic activity similar to ephedrine, a feature absent in the non-hydroxylated benzofuran derivative .

Q & A

Q. Resolution Strategies :

  • High-Resolution Crystallography : Use SHELXL for refinement, particularly for handling twinned data or high thermal motion .
  • Complementary Techniques : Validate with NMR (e.g., 1^1H/13^13C) and IR spectroscopy to confirm functional groups and hydrogen bonding patterns .

What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications alter potency?

Basic Research Question

  • Receptor Binding Assays : Screen against serotonin or dopamine receptors due to structural similarity to psychoactive amines (e.g., compare with DEA reference compounds like 2-(2-methylaminopropyl)benzofuran HCl) .
  • Cytotoxicity Profiling : Use MTT assays on neuronal cell lines to assess safety margins.

Q. Advanced Insight :

  • SAR Studies : Replace the propyl group with cyclopropyl or aromatic substituents (e.g., as in ) to modulate lipophilicity and receptor affinity. Quantify changes via IC50_{50} or Ki_i values .

How can analytical methods distinguish this compound from structurally similar analogs?

Advanced Research Question

  • Chromatography : Optimize HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase) to separate it from analogs like [1-(4-propoxyphenyl)propyl]amine hydrochloride .
  • Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]+^+ at m/z calculated for C12_{12}H16_{16}NCl) and fragmentation patterns unique to the benzofuran-propylamine scaffold .
  • UV/Vis Spectroscopy : Compare λmax\lambda_{\text{max}} with reference standards (e.g., 255 nm for similar aryl amines) .

What strategies address low solubility in aqueous buffers during pharmacological testing?

Basic Research Question

  • Co-Solvents : Use DMSO (≤1%) or cyclodextrins to enhance solubility without disrupting assay integrity.
  • Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) instead of hydrochloride .

Q. Advanced Approach :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the amine to improve hydrophilicity, then monitor release kinetics in physiological buffers .

How can computational modeling predict its metabolic stability or toxicity?

Advanced Research Question

  • Docking Simulations : Map interactions with CYP450 enzymes (e.g., CYP2D6) using AutoDock Vina to identify metabolic hotspots .
  • ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier penetration or hERG channel inhibition risks based on logP and polar surface area .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures) for bulk batches .
  • Byproduct Control : Monitor intermediates via inline FTIR to minimize side reactions (e.g., over-alkylation) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride
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[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride

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